Pterostilbene

Overview

Description

Pterostilbene (PTS) is a stilbenoid chemically related to resveratrol . It serves a defensive phytoalexin role in plants . It is found in almonds, various Vaccinium berries (including blueberries), grape leaves and vines, and Pterocarpus marsupium heartwood .

Synthesis Analysis

Pterostilbene can be obtained by biosynthesis . It was extracted and isolated from the heartwood of Pterocarpus marsupium for the first time in 1940 . The existence of polyphenols, such as resveratrol and pterostilbene, in Darakchaava, a famous Indian herbal medicine, was studied by high-performance liquid chromatography .

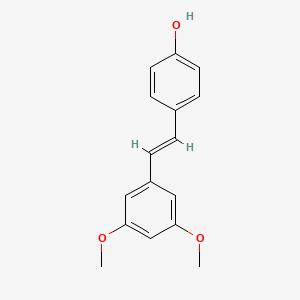

Molecular Structure Analysis

Pterostilbene is a natural 3,5-dimethoxy analog of resveratrol . This stilbene compound has a strong bioactivity and exists widely in Dalbergia and Vaccinium spp .

Chemical Reactions Analysis

Pterostilbene can be rapidly absorbed and is widely distributed in tissues, but it does not seriously accumulate in the body . Pterostilbene can easily pass through the blood-brain barrier because of its low molecular weight and good liposolubility .

Physical And Chemical Properties Analysis

Pterostilbene is a light cream solid . It has a melting point of 89-92 ºC and an initial boiling point of 420.4±35.0 °C .

Scientific Research Applications

Chemoprevention in Cancer

Pterostilbene has shown promise as a potent chemopreventive agent against cancer. It inhibits the activation of several signaling pathways and molecules involved in cancer progression, such as COX2, iNOS, GSK-3β, Ras, PI3K/Akt, EGFR, and Wnt/β-catenin. Additionally, it suppresses the expression of VEGF, MMPs, and cyclin D1, which are crucial in tumor growth and metastasis .

Neuroprotection

Studies have reported that Pterostilbene exhibits neuroprotective effects. It may help in protecting nerve cells against damage, reducing the risk of neurodegenerative diseases .

Anti-Diabetic Activity

Pterostilbene has been recognized for its anti-diabetic properties. It may aid in improving insulin sensitivity and reducing complications associated with diabetes .

Cardioprotection

The compound also offers cardioprotective benefits by potentially lowering high cholesterol levels, preventing atherosclerosis, and protecting against hypertension .

Anti-Inflammatory and Antioxidant Effects

Pterostilbene’s anti-inflammatory and antioxidant activities contribute to its therapeutic potential in various inflammatory and oxidative stress-related conditions .

Potential in Treating Fibrotic Diseases

Recent research suggests that Pterostilbene could be a potential therapeutic agent for fibrotic diseases. It has shown efficacy in reducing lung fibrosis induced by sepsis .

Metabolic Syndrome Management

Its role in managing metabolic syndrome is highlighted by its anti-obesity and lipid-lowering effects .

Antifungal and Antimicrobial Activities

Pterostilbene also possesses antifungal and antimicrobial activities, which could be beneficial in treating infections caused by various pathogens .

Mechanism of Action

Target of Action

Pterostilbene (PTS), a natural analog of resveratrol, targets several key molecules and pathways in the body. It primarily targets Peroxisome proliferator-activated receptors (PPARs) and sirtuins . These targets play crucial roles in various biological processes, including inflammation, aging, and cancer .

Mode of Action

PTS interacts with its targets in several ways. It acts as a ROS scavenger, neutralizing harmful free radicals and preventing cellular damage linked to chronic diseases . It also inhibits the phosphorylation levels of Janus kinase-2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), thereby attenuating inflammation and apoptosis .

Biochemical Pathways

PTS affects multiple biochemical pathways. It inhibits the transcription factors NFκB and AP-1, leading to the attenuation of downstream pro-inflammatory mediators, including TNF-α . It also inhibits P38 mitogen-activated protein kinase (MAPK) signaling . Furthermore, PTS activates the phosphorylated AMP-activated protein kinase alpha (P-AMPKα)/sirtui1 (Sirt1)/PPARγ coactivator 1-alpha (PGC1α) signal axis, leading to the inhibition of nuclear factor kappa-B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling .

Pharmacokinetics

PTS exhibits superior pharmacokinetic properties compared to other stilbenes. It has better intestinal absorption and elevated hepatic stability than resveratrol . This improved bioavailability confers a superior pharmacokinetic profile and greater anticancer efficacy .

Result of Action

The molecular and cellular effects of PTS’s action are diverse. It inhibits cell proliferation and induces cell death in various types of cancer cells . It also inhibits apoptosis and the release of inflammatory cytokines such as TNF-α, IL-6, and MCP-1 . Moreover, PTS has been reported to sensitize cancer cells to standard chemotherapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PTS. For instance, PTS is produced by plants as a secondary metabolite that serves to respond to environmental challenges, including UV radiation, drought, fluctuating temperature extremes, grazing pressures, and fungal infections . Furthermore, PTS exhibits environmental instability, particularly its sensitivity to ultraviolet radiation, oxygen, alkaline pH, and elevated temperatures, leading to diminished bioavailability and biological activity .

Safety and Hazards

properties

IUPAC Name |

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUZFDZJKSGMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041106 | |

| Record name | Pterostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

537-42-8 | |

| Record name | Pterostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pterostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTEROSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R60S6A5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

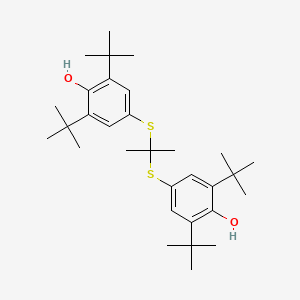

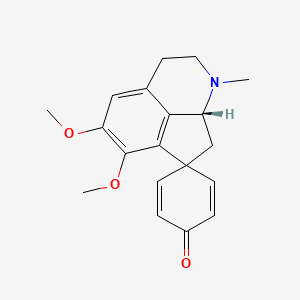

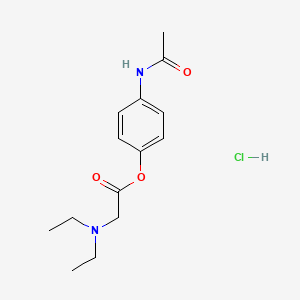

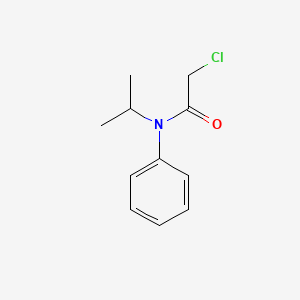

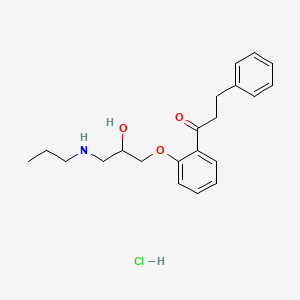

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

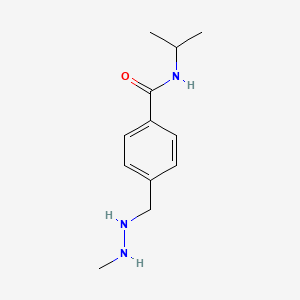

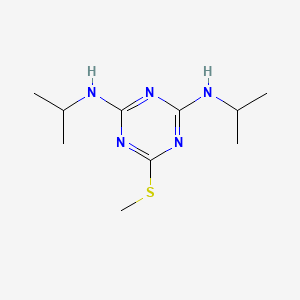

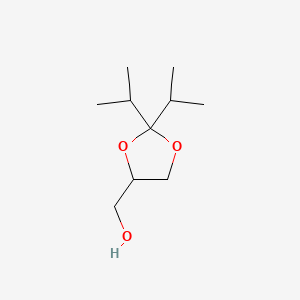

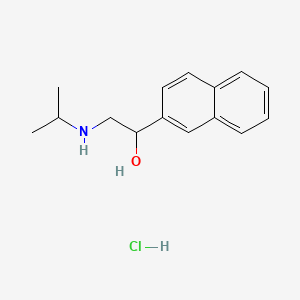

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B1678236.png)